Azido-PEG8-NHBoc

Bioconjugation PROTAC Synthesis Linker Optimization

Azido-PEG8-NHBoc (CAS 2231845-12-6) is a heterobifunctional polyethylene glycol (PEG) linker, comprising an eight-unit PEG (PEG8) chain terminated by an azide group and a tert-butyloxycarbonyl (Boc)-protected amine. This monodisperse compound possesses the molecular formula C23H46N4O10 and an exact mass of 538.32 g/mol.

Molecular Formula C23H46N4O10
Molecular Weight 538.6 g/mol
Cat. No. B11827444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-NHBoc
Molecular FormulaC23H46N4O10
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C23H46N4O10/c1-23(2,3)37-22(28)25-4-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-26-27-24/h4-21H2,1-3H3,(H,25,28)
InChIKeyBDFYYRYBZUPGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG8-NHBoc for Bioconjugation: A Defined Heterobifunctional PROTAC and Click Chemistry Linker


Azido-PEG8-NHBoc (CAS 2231845-12-6) is a heterobifunctional polyethylene glycol (PEG) linker, comprising an eight-unit PEG (PEG8) chain terminated by an azide group and a tert-butyloxycarbonyl (Boc)-protected amine . This monodisperse compound possesses the molecular formula C23H46N4O10 and an exact mass of 538.32 g/mol . It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and is also utilized as a click chemistry reagent for bioconjugation applications, including antibody-drug conjugates (ADCs) .

Why Azido-PEG8-NHBoc Cannot Be Replaced by Other PEG Linkers Without Performance Impact


Generic substitution among PEG linkers often leads to significant changes in experimental outcomes. Replacing Azido-PEG8-NHBoc with a shorter analog (e.g., PEG4) may reduce intermolecular flexibility and increase steric hindrance, impairing conjugate formation . Conversely, substituting a linker lacking the Boc-protected amine (e.g., an NHS ester) precludes the sequential, controlled deprotection and conjugation workflow essential for many multi-step syntheses . The specific combination of an 8-unit PEG spacer, a bioorthogonal azide, and a selectively deprotectable amine determines the compound's utility in constructing complex bioconjugates like PROTACs, where precise spatial orientation between ligands is critical .

Quantitative Differentiation of Azido-PEG8-NHBoc: Comparative Performance Data


PEG8 Spacer Length Balances Solubility and Flexibility Versus Shorter PEG4 and PEG6 Linkers

Azido-PEG8-NHBoc incorporates an eight-unit PEG spacer, which provides enhanced solubility and flexibility compared to shorter analogs. While a PEG4 spacer (4 units) is often insufficient to overcome steric hindrance between two large biomolecules, a PEG8 spacer (8 units) significantly increases the likelihood of forming a ternary complex in systems like PROTACs . The longer PEG8 chain (approximate extended length ~30 Å) also increases the compound's hydrophilicity, contributing to a reported solubility of >50 mg/mL in DMSO and >10 mg/mL in DMF . In contrast, analogous PEG4 linkers often exhibit lower solubility in aqueous buffers and organic solvents due to a reduced hydrophilic polymer segment .

Bioconjugation PROTAC Synthesis Linker Optimization

Boc-Protected Amine Enables Stepwise Synthesis Unavailable with Free Amine or NHS Ester Analogs

Azido-PEG8-NHBoc features a Boc-protected amine, a key differentiator from both free amine (e.g., Azido-PEG8-amine) and NHS ester (e.g., Azido-PEG8-NHS ester) analogs. This protecting group is stable under basic and nucleophilic conditions but can be selectively removed using mild acid (e.g., TFA or HCl), revealing a free amine for subsequent conjugation . This orthogonal protection strategy is essential for constructing PROTACs, where two different ligands must be attached sequentially to the linker. Using an unprotected amine (Azido-PEG8-amine) would lead to uncontrolled polymerization or side reactions, while an NHS ester (Azido-PEG8-NHS ester) is hydrolytically unstable in aqueous buffers (half-life <1 hour at pH 8.0), limiting its utility in multi-step or aqueous reactions .

PROTAC Synthesis Sequential Conjugation Protecting Group Strategy

Exact Mass of 538.32 g/mol Provides Analytical Precision for MS Characterization and QC

Azido-PEG8-NHBoc is a monodisperse compound with an exact mass of 538.32 g/mol, allowing for precise and unambiguous identification by mass spectrometry (MS) . This is in stark contrast to polydisperse PEG linkers, which appear as a broad distribution of peaks in MS, complicating product confirmation and purity assessment. While many monodisperse PEG linkers share this advantage, the specific mass of Azido-PEG8-NHBoc serves as a unique analytical fingerprint, enabling its quantitation and the verification of successful conjugation in complex mixtures . This high analytical definition is a baseline requirement for rigorous research and development, particularly in drug discovery where compound identity and purity are paramount .

Analytical Chemistry Quality Control Mass Spectrometry

PEG8 Linker Length Improves Conjugate Solubility and Reduces Aggregation Propensity

The PEG8 spacer in Azido-PEG8-NHBoc is known to increase the solubility and reduce the aggregation of the final bioconjugate compared to constructs made with shorter linkers . This is a well-established class-level advantage of longer PEG chains (n>4) in bioconjugation. Studies on PEG linkers for ADCs and other protein conjugates have shown that increasing PEG length from 4 to 8 units can dramatically improve aqueous solubility and reduce protein aggregation, which is a common cause of poor in vivo performance and formulation challenges . While a PEG12 linker (12 units) provides even greater solubility, the PEG8 length is often a preferred compromise that balances solubility with maintaining a compact conjugate size, which can be important for tissue penetration and target engagement .

Bioconjugation Protein Aggregation Drug Formulation

Optimized Use Cases for Azido-PEG8-NHBoc Based on Comparative Performance Data


Stepwise Synthesis of PROTACs Requiring Sequential Ligand Conjugation

The orthogonal Boc-protected amine is ideally suited for the stepwise construction of PROTAC molecules. A ligand for the E3 ligase can first be attached to the azide via click chemistry (CuAAC or SPAAC). The Boc group is then selectively removed under mild acidic conditions to reveal a free amine, which can be conjugated to a second ligand (the target protein binder). This sequential approach avoids the formation of statistical mixtures of products and enables the production of well-defined, high-purity heterobifunctional degraders, a workflow impossible with symmetrical or non-orthogonal linkers like Azido-PEG8-amine .

Bioconjugation in Aqueous Media Where NHS Ester Linkers Are Unstable

Unlike NHS ester-based linkers which undergo rapid hydrolysis in aqueous buffers, the Boc-protected amine of Azido-PEG8-NHBoc is stable. This allows for reactions to be performed in water or buffer-containing mixtures without concern for linker inactivation, provided the pH is controlled. The azide group is also stable in aqueous conditions, enabling bioorthogonal click reactions (e.g., SPAAC with DBCO reagents) to be performed directly on biomolecules in their native buffer systems .

Synthesis of ADCs and Protein Conjugates with Improved Solubility and Reduced Aggregation

When conjugating hydrophobic drug payloads (e.g., maytansinoids, auristatins) to antibodies or other proteins, the PEG8 spacer in the linker significantly improves the aqueous solubility of the resulting ADC. This is a direct advantage over using shorter PEG4 or alkyl linkers, which often yield conjugates with poor solubility and a high propensity to aggregate. The improved solubility translates to better formulation stability and more favorable pharmacokinetic profiles in vivo, making it a strategic choice for preclinical ADC development .

Precise Surface Functionalization of Nanoparticles for Targeted Drug Delivery

The defined PEG8 length and azide functionality make Azido-PEG8-NHBoc a valuable tool for functionalizing the surface of nanoparticles (e.g., liposomes, polymeric micelles, LNPs). The azide can be used to attach targeting ligands (e.g., antibodies, peptides) via click chemistry, while the Boc group provides a handle for further modification or serves as a hydrophilic terminal cap. The PEG8 spacer provides sufficient length to project the targeting ligand beyond the nanoparticle's PEG corona, ensuring it remains accessible for receptor binding, which is often not the case with shorter PEG linkers .

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